molecular formula C12H15BF2O3 B14047316 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B14047316
M. Wt: 256.06 g/mol
InChI Key: QGAVTBSQIFMJPN-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS RN: 722533-56-4) is a versatile boronic ester building block with a molecular formula of C12H15BF2O3 and a molecular weight of 256.06 g/mol. Its core value lies in its application in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction , which is pivotal for constructing carbon-carbon bonds in complex organic molecules. The presence of two fluorine atoms on the aromatic ring enhances its reactivity in nucleophilic aromatic substitution and increases the stability of the boronic ester, making it a preferred choice for demanding synthetic pathways. The phenolic hydroxyl group offers an additional handle for further functionalization, broadening its utility in medicinal chemistry and materials science. This compound is exclusively intended for research applications, including use in pharmaceutical development for creating active ingredients and in material science for synthesizing advanced organic materials. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Properties

Molecular Formula

C12H15BF2O3

Molecular Weight

256.06 g/mol

IUPAC Name

4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6,16H,1-4H3

InChI Key

QGAVTBSQIFMJPN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2O)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol generally follows a multi-step approach:

  • Step 1: Introduction of difluoro substituents on the phenol ring.
  • Step 2: Installation of the boronate ester group via borylation of an aryl halide or phenol derivative.
  • Step 3: Purification and isolation of the final boronate ester phenol compound.

The boronate ester group is commonly introduced through palladium-catalyzed borylation reactions using bis(pinacolato)diboron or pinacol borane reagents under inert atmosphere conditions.

Specific Synthetic Procedures

Palladium-Catalyzed Borylation of Aryl Halides

One of the most reliable methods involves the palladium-catalyzed coupling of an aryl halide precursor bearing difluoro substitutions with bis(pinacolato)diboron. The reaction is conducted in a polar aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane, with a base such as potassium acetate or potassium phosphate.

  • Catalysts: Pd(dppf)Cl₂·DCM or Pd(OAc)₂ with appropriate ligands (e.g., SPhos).
  • Conditions: Heating at 80–90 °C for 12–24 hours under nitrogen or argon atmosphere.
  • Workup: Filtration, aqueous quenching, and chromatographic purification.

This method yields the boronate ester with high regioselectivity and good yields, preserving the phenol functionality.

Direct Borylation of Phenols

An alternative approach includes direct borylation of phenols using pinacolborane in the presence of magnesium sulfate and refluxing in acetonitrile for extended periods (e.g., 24 hours) to form the boronate ester. This method is less common for difluoro-substituted phenols due to potential side reactions but can be optimized for specific substrates.

Data Tables for Preparation Parameters

Parameter Typical Value/Condition Notes
Starting Material 4,5-Difluoro-2-bromophenol or equivalent Aryl bromide preferred for borylation
Borylation Reagent Bis(pinacolato)diboron (1.1–1.5 equiv) Pinacol boronate ester source
Catalyst Pd(dppf)Cl₂·DCM (4 mol%) or Pd(OAc)₂ + SPhos Effective for Suzuki coupling
Base Potassium phosphate (K₃PO₄) or potassium acetate (KOAc) Facilitates transmetallation
Solvent Tetrahydrofuran (THF), 1,4-dioxane, or acetonitrile Polar aprotic solvents preferred
Temperature 80–90 °C Controlled heating for 12–24 hours
Atmosphere Nitrogen or argon Prevents oxidation
Reaction Time 12–24 hours Dependent on scale and substrate
Purification Silica gel chromatography Removal of catalyst and byproducts

Summary Table of Preparation Routes

Preparation Method Key Reagents/Conditions Advantages Limitations
Palladium-Catalyzed Borylation of Aryl Halides Pd(dppf)Cl₂·DCM, bis(pinacolato)diboron, K₃PO₄, THF, 90 °C, N₂ atmosphere High yield, regioselective Requires expensive catalyst
Direct Borylation of Phenols Pinacol, MgSO₄, acetonitrile, reflux, 24 h Simpler setup Lower selectivity, longer time
Industrial Continuous Flow Synthesis Automated reactors, optimized catalysts Scalable, high purity Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable carbon-boron bonds. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source to couple with aryl halides in the presence of a palladium catalyst. The reaction proceeds through the formation of a palladium-boron intermediate, which undergoes transmetalation with the aryl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences among analogs:

Compound Name Substituents (Phenol Ring) Molecular Formula Molecular Weight LogP Physical State Purity
4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol 4-F, 5-F, 2-boronate C₁₂H₁₅BF₂O₃ 256.06 1.86 Solid ≥95%
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 2-F, 5-boronate C₁₂H₁₆BFO₃ 238.06 N/A Solid N/A
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 4-boronate (no halogens) C₁₂H₁₇BO₃ 220.07 N/A Solid (mp 112–117°C) >95.0%
2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 2-Cl, 4-Cl, 5-boronate C₁₂H₁₅BCl₂O₃ 288.96 N/A N/A N/A
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 3-OCH₃, 4-boronate C₁₃H₁₉BO₄ 250.10 N/A Solid N/A

Key Observations:

  • Fluorine vs. Chlorine: The difluoro compound exhibits higher electron-withdrawing effects than chloro-substituted analogs (e.g., ), which may enhance oxidative stability and reaction rates in cross-couplings.
  • LogP Values: The difluoro compound’s logP (1.86) indicates moderate lipophilicity, making it more soluble in organic solvents than polar analogs like .

Biological Activity

The compound 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boron-containing phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H16BF2O3C_{13}H_{16}BF_2O_3. The presence of the dioxaborolane moiety is significant as it contributes to the compound's reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that phenolic compounds often exhibit antioxidant activity due to their ability to donate hydrogen atoms or electrons. The presence of fluorine atoms in this compound may enhance its electron-withdrawing capacity, potentially increasing its reactivity towards free radicals.

Enzyme Inhibition

Studies have shown that boron-containing compounds can inhibit various enzymes. For instance:

  • Aldose Reductase Inhibition : This enzyme plays a role in diabetic complications. Preliminary studies suggest that this compound may inhibit aldose reductase activity due to the presence of the dioxaborolane group .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research on similar compounds has demonstrated:

  • Selective Estrogen Receptor Modulation : Compounds with similar structures have been studied for their ability to modulate estrogen receptors which are critical in hormone-related cancers .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant capacity of various phenolic compounds including derivatives of dioxaborolane. Results indicated a significant reduction in oxidative stress markers in treated cells.
Study 2 Evaluated the effects of boron-containing compounds on cancer cell lines. The study found that certain derivatives exhibited cytotoxic effects against breast cancer cells through apoptosis induction.
Study 3 Focused on enzyme inhibition assays showing that similar dioxaborolane derivatives inhibited aldose reductase significantly compared to controls.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The phenolic hydroxyl group can donate electrons to neutralize free radicals.
  • Enzyme Interaction : The boron atom may facilitate interactions with active sites of enzymes like aldose reductase.
  • Cell Signaling Modulation : Its potential to interact with estrogen receptors could influence signaling pathways involved in cell growth and differentiation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a phenol derivative (e.g., 4,5-difluorophenol) reacts with a boronic ester precursor (e.g., bis(pinacolato)diboron) in the presence of a base like cesium carbonate in anhydrous THF under reflux conditions . Key steps include:

  • Protection/activation : The hydroxyl group is deprotonated using a strong base to enhance nucleophilicity.
  • Boronation : The activated phenol reacts with the diboron reagent to form the boronic ester.
  • Purification : Column chromatography or recrystallization in non-polar solvents is used to isolate the product.
    • Data Table :
Reaction TimeYield (%)Purity (HPLC)
6 hours72–85≥97%

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), fluorine coupling (²JHF), and pinacol methyl groups (δ 1.3 ppm) .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester .
    • X-ray Crystallography :
  • Use SHELX or OLEX2 software for structure refinement. The boronic ester’s planar geometry and B–O bond lengths (~1.36 Å) are critical validation parameters .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl-dioxaborolane group influence Suzuki-Miyaura coupling efficiency?

  • Mechanistic Insight : The bulky pinacol group reduces reactivity with aryl halides due to restricted access to the boron center. This is mitigated by:

  • Optimized ligands : Use Pd(PPh₃)₄ or SPhos to stabilize the transition state .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce steric crowding .
    • Case Study : Coupling with 4-bromotoluene under Pd(OAc)₂/SPhos yielded 65% biaryl product vs. 85% for less hindered analogs .

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